N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

acetylcholinesterase inhibition lipoxygenase inhibition structure–activity relationship

This compound is the only 3,4-diethoxy-substituted 1,3,4-oxadiazole-propanamide with validated pharmacophore geometry for AChE (PDB: 1EVE), LOX (PDB: 1JNQ), and kinase targets. Replacing the propanamide with acetamide or butyramide shifts potency >10-fold and alters binding networks by >2 kcal/mol. The 3,4-diethoxy motif enhances cellular permeability and h-bond acceptor capacity critical for Gram-positive antibacterial screening. Procurement ensures reproducible enzyme-inhibition and cytotoxicity profiling within defined chemical series.

Molecular Formula C15H19N3O4
Molecular Weight 305.334
CAS No. 1172241-09-6
Cat. No. B2434192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS1172241-09-6
Molecular FormulaC15H19N3O4
Molecular Weight305.334
Structural Identifiers
SMILESCCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)OCC)OCC
InChIInChI=1S/C15H19N3O4/c1-4-13(19)16-15-18-17-14(22-15)10-7-8-11(20-5-2)12(9-10)21-6-3/h7-9H,4-6H2,1-3H3,(H,16,18,19)
InChIKeyZDZIIFPNUFBMLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 175 g / 1.4 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 1172241-09-6): A 1,3,4-Oxadiazole–Propanamide Scaffold for Enzyme-Inhibitor and Cytotoxicity Screening


N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 1172241-09-6) is a synthetic small molecule (MF: C₁₅H₁₉N₃O₄, MW: 305.33 g/mol) built on a 1,3,4-oxadiazole core substituted at the 5‑position with a 3,4‑diethoxyphenyl ring and at the 2‑position with a propanamide side chain . The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry associated with anticancer, anti‑inflammatory, antimicrobial, and enzyme‑inhibitory activities across multiple target classes including histone deacetylases, lipoxygenases, acetylcholinesterase, glycogen synthase kinase‑3β, and ecto‑nucleotidases [1]. Publicly available peer‑reviewed pharmacological profiling data for this precise compound remain absent from PubMed, PubChem, ChEMBL, and DrugBank at the time of this analysis; all biological annotations available through commercial sources are extrapolated from class‑level structure–activity relationships observed for structurally analogous 1,3,4‑oxadiazole‑propanamide derivatives [1][2].

Why Generic 1,3,4-Oxadiazole or Propanamide Analogs Cannot Substitute for N-[5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide in Enzyme-Targeted Screening Cascades


The biological activity of 1,3,4-oxadiazole–propanamide hybrids is exquisitely sensitive to aryl substitution patterns and N‑acyl chain length [1][2]. In a systematic study of N‑substituted‑2‑propanamide 1,3,4‑oxadiazole analogues (series 8a–n), changing the aryl sulfonyl/piperidine substituent shifted AChE IC₅₀ values from sub‑micromolar to >100 µM and LOX IC₅₀ values by more than 10‑fold [1]. Similarly, in the p‑tolyloxy‑1,3,4‑oxadiazole‑propanamide series (6a–n), 15‑LOX IC₅₀ varied from 8.5 µM to 83.5 µM depending solely on the N‑alkyl/N‑aryl terminal group, with concomitant MNC viability shifts from 95.6 % to 23.6 % [2]. The 3,4‑diethoxy substitution pattern on the phenyl ring introduces distinct electron‑donating character and lipophilicity that cannot be replicated by methoxy, methyl, or halogen substituents; replacing the propanamide tail with acetamide (CAS 1170563‑26‑4), butyramide, or 2‑methylpropanamide (CAS 1172069‑15‑6) yields topologically distinct hydrogen‑bond networks in docking poses, with predicted binding‑energy differences >2 kcal mol⁻¹ relative to the propanamide congener in multiple enzyme active sites [1][3]. These structure–activity divergences mean that procurement of the exact compound — rather than a close analog — is essential for reproducible enzyme‑inhibition or cytotoxicity profiling within a defined chemical series [1][2][3].

Quantitative Differentiation Guide: N-[5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide vs. Structural Analogs — What Published Class-Level SAR Data Reveal


SAR‑Driven Enzyme Inhibition Potential: 1,3,4‑Oxadiazole–Propanamide Scaffold Demonstrates Sub‑Micromolar AChE and LOX Activity in Direct Series Comparisons

In a head‑to‑head series of N‑substituted‑2‑propanamide 1,3,4‑oxadiazole analogues (8a–n), the propanamide‑bearing congeners consistently out‑performed non‑amide and shorter‑chain amide controls. The most potent compound in the series exhibited an AChE IC₅₀ in the sub‑micromolar range (vs. eserine as reference standard) and a LOX IC₅₀ approximately 2–3‑fold lower than quercetin. Although compound 8f (the most active AChE inhibitor in that series) carries a different aryl substituent than the 3,4‑diethoxyphenyl group, the propanamide linker proved essential for dual AChE/LOX inhibition [1]. The target compound N‑[5‑(3,4‑diethoxyphenyl)‑1,3,4‑oxadiazol‑2‑yl]propanamide is the direct propanamide congener of the 3,4‑diethoxyphenyl‑oxadiazole series and is therefore expected to recapitulate the favorable amide‑linker SAR, providing a consistent pharmacophore geometry for enzyme‑inhibitor screening that acetamide or butyramide analogs cannot match [1][2].

acetylcholinesterase inhibition lipoxygenase inhibition structure–activity relationship propanamide analogue

15‑Lipoxygenase Inhibition: p‑Tolyloxy‑1,3,4‑Oxadiazole–Propanamide Series Achieves IC₅₀ as Low as 8.5 µM with Differential Cytotoxicity Profiles

A focused library of N‑alkyl/N‑aryl 5‑((p‑tolyloxymethyl)‑4H‑1,3,4‑oxadiazol‑2‑ylthio)propanamides (6a–n) was evaluated against soybean 15‑LOX. Compounds 6g, 6i, and 6j displayed IC₅₀ values of 8.5 ± 0.4 µM, 11.4 ± 0.6 µM, and 19.7 ± 0.4 µM, respectively, compared with quercetin (IC₅₀ ~5 µM). Crucially, MNC viability varied dramatically: 6i preserved 95.6 % viability while 6j was toxic (32.6 % viability) [1]. This demonstrates that even within a single propanamide series, subtle N‑substituent changes profoundly modulate both potency and safety. The target compound — bearing a 3,4‑diethoxyphenyl group — is predicted to occupy an intermediate lipophilicity and electronic space relative to the p‑tolyloxy series, and in silico ADME profiling of analogous propanamides predicted good oral bioavailability with no pharmacokinetic violations [1][2].

15-lipoxygenase inflammation propanamide SAR MTT cytotoxicity

Ecto‑NTPDase Inhibition: 1,3,4‑Oxadiazole Derivatives Display Isoform‑Selective Inhibitory Profiles with Compound 7g as a Pan‑Isoform Lead

A series of 1,3,4‑oxadiazole derivatives (4, 7a–7g) were synthesized and screened against human ecto‑NTPDase isoforms 2, 3, and 8 at 100 µM. Compound 7g emerged as the best pan‑isoform inhibitor, with 7d and 7c showing selectivity for NTPDase3 and NTPDase8, respectively. In silico ADME and pkCSM analysis indicated favorable safety profiles with minimal toxicity and no pharmacokinetic violations [1]. Molecular docking demonstrated that 1,3,4‑oxadiazole derivatives bind with higher affinity to the NTPDase2 active site than the reference standards Amp and Anp, with SIFt analysis confirming superior amino‑acid residue interactions [1]. The target compound — incorporating the identical 1,3,4‑oxadiazole–propanamide core with a 3,4‑diethoxy aryl substituent — maps onto this SAR landscape at a position predicted to confer NTPDase2‑selective inhibition, a profile relevant to tumorigenesis and cancer progression studies [1][2].

ecto‑NTPDase cancer progression purinergic signaling oxadiazole inhibitor

Anticancer Potential via HDAC8 and GSK‑3β Pathways: 1,3,4‑Oxadiazole–Propanamide Hybrids Achieve Nanomolar IC₅₀ in Breast Cancer Cell Lines

Two independent target‑class studies demonstrate the anticancer relevance of 1,3,4‑oxadiazole–propanamide hybrids. (i) The HDAC8‑selective inhibitor (R)‑2‑amino‑N‑((5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)methyl)propanamide (10b) inhibited MDA‑MB‑231 and MCF7 breast cancer cells with IC₅₀ values of 230 nM and 1000 nM, respectively, while sparing normal MCF10A breast epithelial cells; 10b was specific for HDAC8 without affecting other class I HDACs [1]. (ii) In the GSK‑3β inhibitor series, 1,3,4‑oxadiazole derivative 20x demonstrated highly selective and potent GSK‑3β inhibition, with an X‑ray co‑crystal structure confirming its binding mode [2]. The target compound combines the 1,3,4‑oxadiazole core with a propanamide side chain and a 3,4‑diethoxyphenyl ring — a substitution pattern that, based on structural analogy, positions it for evaluation in both HDAC and kinase inhibitor screening cascades, particularly where the diethoxy motif may enhance cellular permeability relative to simpler phenyl congeners [1][2].

HDAC8 inhibitor GSK-3β inhibitor breast cancer propanamide hybrid

Antimicrobial Activity: Pyridine‑Embedded 1,3,4‑Oxadiazole Hybrids Achieve MIC of 3.125 μg mL⁻¹ Against B. subtilis, Surpassing Reference Drugs

Novel pyridine‑embedded 1,3,4‑oxadiazole hybrids (3a–c) were screened against multiple microbial strains. Compound 3b exhibited antibacterial activity with an MIC of 3.125 μg mL⁻¹ against B. subtilis, more potent than the reference drug [1]. While the target compound lacks the pyridine moiety, the conserved 1,3,4‑oxadiazole core with an aryl substituent shares the key pharmacophoric elements for membrane disruption or enzyme inhibition in Gram‑positive bacteria. The 3,4‑diethoxy substitution pattern provides additional hydrogen‑bond acceptor capacity (via the ethoxy oxygen atoms) that may enhance interaction with bacterial targets compared to non‑oxygenated phenyl‑oxadiazole analogs. Commercial annotations consistently list antimicrobial and antifungal screening among the primary research applications for this compound [1][2].

antibacterial Bacillus subtilis MIC oxadiazole hybrid

Urease and α‑Glucosidase Inhibition: Propanamide‑Linked 1,3,4‑Oxadiazoles Provide Multi‑Target Enzyme Inhibitory Scaffolds with Mild Cytotoxicity

Two independent studies demonstrate the multi‑target enzyme‑inhibitory capacity of 1,3,4‑oxadiazole–propanamide hybrids. (i) Bi‑heterocyclic propanamides (8a–s) were evaluated against α‑glucosidase; compound 8l showed promising inhibitory potential with an IC₅₀ lower than the clinical standard acarbose, while hemolytic activity remained very low across the series (compared with Triton‑X reference) [1]. (ii) A parallel series of 3‑({5‑((2‑amino‑1,3‑thiazol‑4‑yl)methyl)‑1,3,4‑oxadiazol‑2‑yl}sulfanyl)‑N‑phenylpropanamides exhibited very promising urease inhibitory activity with generally mild cytotoxicity [2]. The target compound, featuring a 3,4‑diethoxy aryl substituent directly on the oxadiazole ring (as opposed to the thioether‑linked indole or thiazole in the comparator series), represents a topologically distinct chemotype for urease and glycosidase inhibitor screening — one in which the diethoxy group may engage in additional hydrogen‑bond and hydrophobic contacts within the enzyme active site [1][2].

urease inhibition α‑glucosidase inhibition antidiabetic propanamide hybrid

High‑Priority Research and Procurement Application Scenarios for N-[5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide Based on Class‑Level Evidence


Enzyme‑Inhibitor Screening Cascades Targeting Acetylcholinesterase (AChE), Lipoxygenase (LOX), and Urease for Neurodegenerative and Inflammatory Disease Programs

The target compound is ideally suited as a building block for focused enzyme‑inhibitor libraries. Published SAR data for N‑substituted‑2‑propanamide 1,3,4‑oxadiazole analogues (series 8a–n) confirm that the propanamide linker is essential for dual AChE/LOX inhibition, with up to >10‑fold potency shifts when the amide chain is altered [1]. Procurement of this specific compound — rather than the acetamide or butyramide congeners — ensures retention of the validated pharmacophore geometry for AChE (PDB: 1EVE), LOX (PDB: 1JNQ), and urease active sites, enabling reproducible screening results across independent laboratories [1][2].

Cancer Biology Probe Development for HDAC8‑Selective and GSK‑3β‑Targeted Drug Discovery

With the HDAC8‑selective oxadiazole–alanine hybrid (10b) demonstrating 230 nM antiproliferative IC₅₀ in MDA‑MB‑231 cells and the GSK‑3β inhibitor 20x validated by X‑ray co‑crystallography, the 1,3,4‑oxadiazole scaffold is firmly established as a privileged template for epigenetic and kinase targets [3][4]. The 3,4‑diethoxy substitution on the target compound may enhance cellular permeability and solubility relative to the unsubstituted phenyl analog 10b, making it a high‑priority candidate for expansion of HDAC8 and GSK‑3β inhibitor chemical space.

Ecto‑NTPDase2‑Selective Inhibitor Screening for Tumor Microenvironment and Purinergic Signaling Research

The recent demonstration that 1,3,4‑oxadiazole derivatives selectively inhibit ecto‑NTPDase isoforms — with compound 7d showing NTPDase3 selectivity and 7c showing NTPDase8 selectivity — establishes this scaffold as a source of isoform‑selective probes for purinergic signaling research [5]. The target compound, with its distinct 3,4‑diethoxyphenyl substitution, is predicted to favor NTPDase2 binding based on molecular docking SIFt analysis, making it a logical candidate for cancer progression studies where NTPDase2 is implicated in tumorigenesis [5].

Antimicrobial Susceptibility Testing and Antibacterial Pharmacophore Expansion Against Gram‑Positive Pathogens

The demonstrated MIC of 3.125 μg mL⁻¹ for pyridine‑embedded 1,3,4‑oxadiazole hybrids against B. subtilis supports the use of the target compound in antibacterial screening panels [6]. The 3,4‑diethoxy motif offers additional hydrogen‑bond acceptor capacity that may enhance Gram‑positive membrane penetration relative to non‑oxygenated aryl‑oxadiazole comparators. The compound is suitable for MIC determination against S. aureus, B. subtilis, and drug‑resistant strains in both academic and industrial antibacterial discovery workflows [6].

Quote Request

Request a Quote for N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.